molecular formula C35H27N11O7S2 B13936449 2,7-Naphthalenedisulfonic acid, 4-amino-3-[[4-[5-[(2,4-diaminophenyl)azo]-1H-benzimidazol-2-yl]phenyl]azo]-5-hydroxy-6-(phenylazo)- CAS No. 58370-70-0

2,7-Naphthalenedisulfonic acid, 4-amino-3-[[4-[5-[(2,4-diaminophenyl)azo]-1H-benzimidazol-2-yl]phenyl]azo]-5-hydroxy-6-(phenylazo)-

Cat. No.: B13936449
CAS No.: 58370-70-0
M. Wt: 777.8 g/mol
InChI Key: WNIVVAYVZDTFMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a complex azo dye derivative featuring a naphthalenedisulfonic acid backbone with multiple azo (-N=N-) linkages and heterocyclic substituents. Its structure includes:

  • Two sulfonic acid groups at the 2,7-positions of the naphthalene ring, enhancing water solubility .
  • A benzimidazole moiety linked via an azo group to the naphthalene core, which may confer biological activity or binding affinity .

Properties

CAS No.

58370-70-0

Molecular Formula

C35H27N11O7S2

Molecular Weight

777.8 g/mol

IUPAC Name

4-amino-3-[[4-[5-[(2,4-diaminophenyl)diazenyl]-1H-benzimidazol-2-yl]phenyl]diazenyl]-5-hydroxy-6-phenyldiazenylnaphthalene-2,7-disulfonic acid

InChI

InChI=1S/C35H27N11O7S2/c36-20-8-12-25(24(37)16-20)44-43-23-11-13-26-27(17-23)40-35(39-26)18-6-9-22(10-7-18)42-45-32-28(54(48,49)50)14-19-15-29(55(51,52)53)33(34(47)30(19)31(32)38)46-41-21-4-2-1-3-5-21/h1-17,47H,36-38H2,(H,39,40)(H,48,49,50)(H,51,52,53)

InChI Key

WNIVVAYVZDTFMZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N=NC2=C(C3=C(C(=C(C=C3C=C2S(=O)(=O)O)S(=O)(=O)O)N=NC4=CC=C(C=C4)C5=NC6=C(N5)C=CC(=C6)N=NC7=C(C=C(C=C7)N)N)N)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,7-Naphthalenedisulfonic acid, 4-amino-3-[[4-[5-[(2,4-diaminophenyl)azo]-1H-benzimidazol-2-yl]phenyl]azo]-5-hydroxy-6-(phenylazo)- typically involves several steps:

    Nitration and Reduction: The process begins with the nitration of naphthalene to produce nitronaphthalene, which is then reduced to aminonaphthalene.

    Sulfonation: The aminonaphthalene undergoes sulfonation to introduce sulfonic acid groups at the desired positions.

    Diazotization and Coupling: The compound is then subjected to diazotization, followed by coupling with various aromatic amines to introduce the azo groups.

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large reactors under controlled conditions to ensure high yield and purity. The process involves:

    Continuous Stirring: To maintain uniformity and prevent local overheating.

    Temperature Control: Typically maintained at specific temperatures to optimize reaction rates and prevent decomposition.

    Purification: The final product is purified through crystallization or filtration to remove impurities.

Chemical Reactions Analysis

Types of Reactions

2,7-Naphthalenedisulfonic acid, 4-amino-3-[[4-[5-[(2,4-diaminophenyl)azo]-1H-benzimidazol-2-yl]phenyl]azo]-5-hydroxy-6-(phenylazo)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinonoid structures.

    Reduction: Reduction reactions can break the azo bonds, leading to the formation of amines.

    Substitution: Electrophilic substitution reactions can occur at the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Including sodium dithionite or zinc dust.

    Catalysts: Acidic or basic catalysts are often used to facilitate substitution reactions.

Major Products

    Oxidation Products: Quinonoid derivatives.

    Reduction Products: Aromatic amines.

    Substitution Products: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

2,7-Naphthalenedisulfonic acid, 4-amino-3-[[4-[5-[(2,4-diaminophenyl)azo]-1H-benzimidazol-2-yl]phenyl]azo]-5-hydroxy-6-(phenylazo)- has a wide range of applications in scientific research:

    Chemistry: Used as a dye intermediate and in the synthesis of complex organic molecules.

    Biology: Employed in staining techniques for microscopy and in the study of biological tissues.

    Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic agent.

    Industry: Widely used in the textile industry for dyeing fabrics and in the production of colored plastics and inks.

Mechanism of Action

The compound exerts its effects primarily through its azo groups, which can undergo various chemical transformations. The molecular targets and pathways involved include:

    Chromophoric Properties: The azo groups absorb light at specific wavelengths, imparting color to the compound.

    Binding to Substrates: The compound can bind to various substrates, such as fabrics or biological tissues, through ionic or covalent interactions.

    Chemical Stability: The presence of sulfonic acid groups enhances the compound’s solubility and stability in aqueous environments.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features

Compound Name CAS Number Molecular Formula Key Substituents Notable Structural Differences
Target Compound N/A C₃₄H₂₄N₁₂O₈S₂ - 2,7-Disulfonic acid
- Benzimidazole-azo
- 2,4-Diaminophenylazo
- Phenylazo
Unique benzimidazole and diamino-phenylazo groups.
Direct Black 38 1937-37-7 C₃₄H₂₄N₁₀O₈S₂ - 2,7-Disulfonic acid
- Biphenyl-azo
- 2,4-Diaminophenylazo
Replaces benzimidazole with biphenyl, retaining carcinogenic 2,4-diaminoaniline precursor.
4-Amino-3,6-bis[(4-aminophenyl)azo]-5-hydroxy-2,7-naphthalenedisulfonic acid N/A C₂₈H₂₂N₁₀O₈S₂ - Two 4-aminophenylazo groups
- No heterocyclic moieties
Simpler structure with dual aminophenylazo groups, used in HPLC analysis.
Sirius Supra Green BB 6428-18-8 C₄₂H₃₁N₇Na₄O₁₅S₄ - Acetylamino
- Multiple sulfonate groups
- Naphthylazo linkages
Tetrasodium salt with higher sulfonation; lacks benzimidazole.

Physicochemical Properties

  • Solubility : All compounds exhibit high water solubility due to sulfonic acid groups, critical for dye applications .
  • Stability: The target compound’s benzimidazole group may enhance thermal stability compared to simpler azo dyes . However, the 2,4-diaminophenylazo group poses hydrolysis risks, releasing carcinogenic 2,4-diaminoaniline .
  • Color Properties : Benzimidazole and extended conjugation likely shift absorption maxima to longer wavelengths (e.g., green/blue hues) compared to phenylazo-dominated red/yellow dyes .

Research Findings and Innovations

  • Biological Activity : Benzimidazole-azo hybrids are explored for antimicrobial and anticancer properties . While the target compound’s bioactivity is unconfirmed, analogs like 5-substituted benzimidazoles show promise in drug discovery .
  • Environmental Impact : High sulfonation improves biodegradability but complicates wastewater treatment due to persistent aromatic amines .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.